molecular formula C10H16N2OS B12996724 N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine

N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine

Cat. No.: B12996724
M. Wt: 212.31 g/mol
InChI Key: LWMBLUBQNYYDMW-UHFFFAOYSA-N
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Description

N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features an isoxazole ring and a thietane ring The isoxazole ring is known for its presence in various biologically active molecules, while the thietane ring is a four-membered sulfur-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the thietane moiety. One common method involves the reaction of 3-isopropylisoxazole with a suitable thietane precursor under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole and thietane rings.

    Reduction: Reduced forms of the isoxazole and thietane rings.

    Substitution: Substituted derivatives where the thietane ring is modified.

Scientific Research Applications

N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropylisoxazol-5-amine: A simpler compound with only the isoxazole ring.

    N-(5-Methylisoxazol-3-yl)malonamide: Contains an isoxazole ring and is used in similar applications.

    N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another isoxazole-containing compound with different substituents.

Uniqueness

N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine is unique due to the presence of both the isoxazole and thietane rings. This combination of rings can impart distinct chemical and biological properties, making it a valuable compound for various applications. The thietane ring, in particular, can enhance the compound’s stability and reactivity compared to similar compounds without this ring.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H16N2OS/c1-7(2)10-3-9(13-12-10)4-11-8-5-14-6-8/h3,7-8,11H,4-6H2,1-2H3

InChI Key

LWMBLUBQNYYDMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2CSC2

Origin of Product

United States

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